7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Overview
Description
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, also known as 7-chloro-2,3-dihydro-1,8-naphthyridin-4-one or 7-chloro-2,3-dihydro-1,8-naphthyridin, is a heterocyclic compound with a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. It is a versatile compound that has been used in the synthesis of a variety of compounds, including natural products, antibiotics, and anti-cancer agents. It has also been used in the synthesis of novel compounds with potential therapeutic applications.
Scientific Research Applications
Synthesis and Functionalization
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one serves as a versatile intermediate for the synthesis and functionalization of complex organic molecules. Its practical synthesis involves starting from 2-chloro-4-(methylamino)nicotinaldehyde, leading to the formation of dihalo compounds. These compounds undergo sequential, site-selective Suzuki–Miyaura cross-coupling reactions, affording highly functionalized 1,6-naphthyridones with good yields. This process highlights its role in creating molecules with potential biological activities and materials science applications (Montoir et al., 2014).
Protein Tyrosine Kinase Inhibition
7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, closely related to the core structure of interest, have been identified as potent inhibitors of protein tyrosine kinases, demonstrating selectivity for c-Src. This discovery underlines the compound's potential in therapeutic applications, particularly in the design of selective kinase inhibitors which are crucial for cancer treatment and other diseases where protein kinases play a significant role (Thompson et al., 2000).
Development of Anticancer Agents
The compound also serves as an important intermediate for synthesizing biologically active anticancer drugs. A rapid and efficient synthesis method has been established, showcasing its significance in the pharmaceutical industry. The method optimization and the structural confirmation via NMR and MS spectrum analyses indicate its pivotal role in drug development processes (Zhang et al., 2019).
Novel Semiconductor Materials
Another exciting application area is in the development of novel semiconductor materials. 4,8-Substituted 1,5-naphthyridines have been synthesized, showing promise as blue-emitting materials, electron-transport materials, and hole-injecting/hole-transport materials. These materials are crucial for high-efficiency OLEDs, highlighting the compound's utility beyond pharmaceuticals and into materials science for electronic applications (Wang et al., 2012).
properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDIJCORCZREIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504557 | |
Record name | 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76629-10-2 | |
Record name | 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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